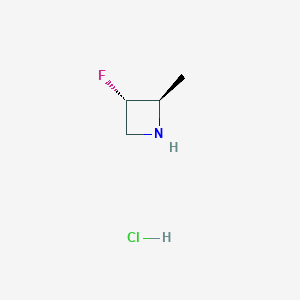

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride

Descripción general

Descripción

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Métodos De Preparación

The synthesis of (2R,3S)-3-fluoro-2-methylazetidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylazetidine and fluorinating agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to form amines.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles, leading to a variety of products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block in Drug Development

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs targeting central nervous system disorders. The fluorine atom in its structure increases binding affinity to biological targets, which is critical in the development of new therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies show that related azetidine derivatives can inhibit the proliferation of various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. This suggests potential for this compound in cancer treatments.

Organic Synthesis

Intermediate for Complex Molecules

The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its azetidine ring structure facilitates various chemical reactions, making it an attractive option for chemists seeking to create novel compounds.

Mechanistic Studies

In organic synthesis, this compound is employed to study enzyme mechanisms and as a probe in biochemical assays. The compound's ability to interact with specific molecular targets allows researchers to investigate biochemical pathways and enzyme activities effectively.

Biological Studies

Biochemical Probes

The compound is used in biological research to explore its interactions with enzymes and receptors. The presence of fluorine enhances its binding capabilities, making it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions. This application is particularly relevant in drug discovery and development processes.

Antibacterial and Antiviral Properties

Preliminary studies have demonstrated that this compound exhibits significant antibacterial and antiviral activities. It has shown efficacy against various bacterial strains and influenza viruses, indicating potential therapeutic applications in treating infectious diseases.

Industrial Applications

Development of New Materials

In industrial contexts, this compound is explored for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating high-performance polymers and coatings that can withstand harsh environmental conditions.

Case Studies

- Antibacterial Efficacy : A study reported that azetidine derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 to 25 mm.

- Anticancer Screening : In a comprehensive screening of azetidine derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7), certain compounds showed IC50 values significantly lower than standard controls like doxorubicin, highlighting their potential as novel anticancer agents.

Mecanismo De Acción

The mechanism of action of (2R,3S)-3-fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .

Comparación Con Compuestos Similares

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride can be compared with other azetidine derivatives, such as:

(2R,3S)-3-phenylisoserine hydrochloride: Known for its use in anticancer drug synthesis.

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride: Used in the synthesis of taxanes, a class of anticancer agents.

Pyrrolidine Alkaloids: These compounds have a five-membered ring and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(2R,3S)-3-fluoro-2-methylazetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique azetidine ring structure with a fluorine atom at the 3-position and a methyl group at the 2-position. This stereochemistry is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to modulate signaling pathways associated with various cellular processes, including proliferation and apoptosis.

Key Mechanisms:

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity in response to physiological stimuli.

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Activity Studies

Recent studies have highlighted the compound's effects on various cell lines and animal models.

Table 1: Summary of Biological Activity Findings

Case Studies

- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of non-small-cell lung cancer. The mechanism was linked to the inhibition of mutant EGFR signaling pathways.

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties by modulating the P2X7 receptor, which plays a critical role in neurodegenerative diseases. Activation of this receptor can lead to neuroinflammation, and the compound appears to mitigate these effects by inhibiting receptor activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

- Absorption : The compound shows variable bioavailability depending on the route of administration. Studies indicate low oral bioavailability due to extensive first-pass metabolism.

- Distribution : It has been observed to distribute widely in tissues, particularly in those associated with its target receptors.

- Metabolism : The compound undergoes metabolic conversion primarily in the liver, which impacts its efficacy and safety profile.

Propiedades

IUPAC Name |

(2R,3S)-3-fluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMHSJEJTYTNF-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.